![molecular formula C19H21N3O3 B2697889 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione CAS No. 2034331-41-2](/img/structure/B2697889.png)
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione is a complex organic compound that features a combination of phenyl, pyrimidine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Compounds that inhibit pkb have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been shown to exhibit antiproliferative effects against certain cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Related compounds have shown dose-dependent tumor growth inhibition in mouse models
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Pyrimidine derivatives are known to be involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The phenyl group is then attached via a Friedel-Crafts acylation reaction. The final step involves the formation of the butane-1,4-dione structure through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione. The compound exhibits cytotoxic effects against various cancer cell lines including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
- Liver Cancer (HEPG-2)
In vitro assays demonstrated an IC₅₀ range of 5.00–32.52 μM, indicating promising potency against these cell lines .
Inhibition of Protein Kinases
The compound has been evaluated for its inhibitory activity against key protein kinases involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR)
- Fibroblast Growth Factor Receptor (FGFR)
- Insulin Receptor (IR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
Particularly, it showed potent inhibition of FGFR with an IC₅₀ value of 5.18 μM, suggesting its role as a dual inhibitor of EGF and VEGF receptor family members .
Case Study 1: Breast Cancer Treatment
A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis in these cells, with a marked increase in caspase activity, pointing towards its potential as a therapeutic agent in breast cancer management .
Case Study 2: Combination Therapy
Another research explored the use of this compound in combination with other chemotherapeutics. The synergistic effects observed when combined with traditional cytotoxic agents suggest that it could enhance the efficacy of existing cancer treatments while potentially reducing side effects .
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.00 | Induction of apoptosis |
HCT-116 | 20.00 | Inhibition of EGFR |
HEPG-2 | 32.52 | Inhibition of FGFR |
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione: shares structural similarities with other compounds containing phenyl, pyrimidine, and piperidine moieties.
Pyrimidine derivatives: These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Piperidine derivatives: These compounds are essential in drug discovery and have various pharmacological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.
Actividad Biológica
1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione, a compound with the molecular formula C19H21N3O3 and a molecular weight of 339.4 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various piperidine derivatives and pyrimidine-based compounds. The reaction conditions often encompass refluxing in solvents like acetic acid or ethanol, leading to the desired product through condensation reactions.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine and pyrimidine exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 5.00 - 32.52 |
HCT-116 (Colon Cancer) | Data not specified |
HEPG-2 (Liver Cancer) | Data not specified |
These values suggest a promising potential for further development as anticancer agents .
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It has been shown to inhibit key receptors involved in tumor growth and angiogenesis:
Target Receptor | IC50 (μM) |
---|---|
Epidermal Growth Factor Receptor (EGFR) | Not specified |
Fibroblast Growth Factor Receptor (FGFR) | 5.18 |
Insulin Receptor (IR) | Not specified |
Vascular Endothelial Growth Factor Receptor (VEGFR) | Not specified |
The significant inhibition of FGFR suggests that this compound may play a crucial role in modulating signaling pathways associated with tumor growth and vascularization .
Antimicrobial Activity
In addition to its antitumor properties, derivatives of the compound have been evaluated for antimicrobial activity. Similar piperidine derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating a broad spectrum of biological activity that merits further exploration .
Case Studies
A comprehensive study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications in the piperidine and pyrimidine moieties significantly influence biological efficacy. For example, substituents on the pyrimidine ring can enhance receptor binding affinity and cytotoxicity against cancer cells.
Example Study Findings
In a comparative analysis of several piperidine derivatives:
Compound | Activity | Remarks |
---|---|---|
Compound A | High Cytotoxicity | Effective against MCF-7 |
Compound B | Moderate Activity | Less effective than A |
Compound C | Low Activity | Not suitable for further development |
This table highlights how slight variations in chemical structure can lead to significant differences in biological activity .
Propiedades
IUPAC Name |
1-phenyl-4-(3-pyrimidin-4-yloxypiperidin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-12-4-7-16(13-22)25-18-10-11-20-14-21-18/h1-3,5-6,10-11,14,16H,4,7-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFDHLOQVCOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.